molecular formula C14H17BF2O4 B2596635 Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1529775-71-0

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2596635
CAS No.: 1529775-71-0
M. Wt: 298.09
InChI Key: HITLBYVWYPUJKB-UHFFFAOYSA-N
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Description

“Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound that contains a benzene ring and a borate functional group . It is an organic intermediate with potential applications in various fields .


Synthesis Analysis

The compound can be obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compound have been analyzed using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure

Studies involving compounds with similar structures to Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate focus on detailed synthesis routes and structural analyses. These compounds are synthesized through multi-step reactions, including substitution reactions, and their structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations complement these methods, providing insights into the electronic structure and physicochemical properties of the compounds (Huang et al., 2021).

Mesomorphic Properties

Liquid Crystal Research

Fluorinated benzoate derivatives are explored for their unique mesomorphic properties, which are critical for applications in liquid crystal displays and other electro-optical devices. Research on difluoro substituted benzoates, for example, reports on their ability to form various liquid crystalline phases, including smectic and nematic phases. Such studies underscore the importance of fluorine substituents in modulating the phase behavior of liquid crystalline materials (C. D. Cruz et al., 2001).

Photoluminescence and Doping

Electronic and Optical Properties

Investigations into related fluorinated compounds have also focused on their electronic and optical properties, particularly in the context of photoluminescence and doping. For instance, well-defined polyfluorene derivatives, prepared through palladium-catalyzed couplings, exhibit promising photophysical properties, such as high quantum yields and blue emission in solution. These findings are pertinent for developing advanced materials for blue-light-emitting devices (Ranger et al., 1997).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Properties

IUPAC Name

methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLBYVWYPUJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529775-71-0
Record name methyl 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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